2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine

Medicinal Chemistry Pharmacokinetics Drug Design

Researchers seeking to construct complex pyridine cores via orthogonal cross-coupling often face selectivity challenges. 2-Chloro-3-(neopentyloxy)-6-iodopyridine provides a sterically biased, dual-halogen scaffold for precise, iterative Pd couplings. - Iodo at C6: first coupling handle with high reactivity, suppressed side reactions at C2-Cl. - Neopentyloxy group: high lipophilicity (XLogP3=4.2) enhances membrane permeability and metabolic stability. - Enables modular synthesis of non-symmetrical bipyridines, kinase inhibitor probes, and lipophilic ligands. Supplied with reliable stock, ideal for medchem and materials science.

Molecular Formula C10H13ClINO
Molecular Weight 325.57 g/mol
Cat. No. B12071202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine
Molecular FormulaC10H13ClINO
Molecular Weight325.57 g/mol
Structural Identifiers
SMILESCC(C)(C)COC1=C(N=C(C=C1)I)Cl
InChIInChI=1S/C10H13ClINO/c1-10(2,3)6-14-7-4-5-8(12)13-9(7)11/h4-5H,6H2,1-3H3
InChIKeyHVVJSOIHHXZJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine: Heterocyclic Building Block


2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine (CAS 2301069-01-0) is a specialized, polysubstituted heterocyclic building block. It is characterized by a pyridine core functionalized with a chlorine atom at the 2-position, a bulky neopentyloxy (2,2-dimethylpropoxy) group at the 3-position, and a reactive iodine atom at the 6-position [1]. This distinct substitution pattern provides a unique reactivity profile, making it a valuable intermediate in advanced organic synthesis and medicinal chemistry. The compound's physicochemical properties, including a high computed lipophilicity (XLogP3-AA = 4.2), suggest a role in designing molecules with enhanced membrane permeability and specific pharmacokinetic profiles [1].

Orthogonal reactivity: 2-Cl, 6-I enable sequential cross-coupling strategies.
High computed lipophilicity supports design of membrane-permeable compounds.
Bulky 3-neopentyloxy group may improve regioselectivity in coupling reactions.

Importance of the 3-Neopentyloxy Substituent


Substituting 2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine with a simpler analog like 2-chloro-6-iodopyridine is not equivalent for advanced applications. The presence of the bulky 3-neopentyloxy group fundamentally alters the molecule's properties and synthetic utility. This substitution introduces significant steric hindrance, which can be strategically leveraged to modulate reactivity, improve regioselectivity in subsequent cross-coupling steps, and, as supported by class-level inference for neopentyl groups, enhance metabolic stability in biological contexts [1]. Therefore, selecting this specific compound is not a matter of convenience but a deliberate choice to access a distinct chemical space and enable more complex synthetic transformations that simpler analogs cannot achieve.

Target
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine
Simpler analog
2-Chloro-6-iodopyridine
Lacks the steric shielding and inferred metabolic stability from the neopentyloxy group. Regioselectivity and compound properties may not transfer. Class-level neopentyl effect requires experimental verification.

2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine: Comparative Performance


Enhanced Lipophilicity vs Hydroxy Analog

The target compound's computed lipophilicity (XLogP3-AA = 4.2) [1] is significantly higher than that of a closely related analog, 2-chloro-6-iodopyridin-3-ol, which has an XLogP3 value of 1.8 [2]. This represents a 2.3-fold increase in lipophilicity. Lipophilicity is a critical parameter governing membrane permeability, solubility, and in vivo distribution.

Lipophilicity
Reported
XLogP3 4.2 vs 1.8 (2.3-fold)
Supports design of lipophilic molecules.
Computed values; verify experimentally.
Medicinal Chemistry Pharmacokinetics Drug Design

Increased Steric Bulk and Molecular Weight

The target compound has a molecular weight (MW) of 325.57 g/mol [1], which is significantly higher than both the unsubstituted parent scaffold 2-chloro-6-iodopyridine (MW 239.44 g/mol) [2] and a smaller alkoxy analog, 3-(allyloxy)-2-chloro-6-iodopyridine (MW 295.51 g/mol) . This increase in MW is directly attributable to the bulky neopentyloxy group, which introduces greater steric hindrance around the pyridine ring.

Steric bulk
Reported
MW 325.57 vs 239.44 g/mol (+86.13)
May improve regioselectivity in cross-coupling.
Steric effect context-dependent.
Organic Synthesis Chemical Stability Building Blocks

Commercial Availability and Purity Specification

The target compound is commercially available with a specified minimum purity of 95% . This is a critical parameter for procurement decisions, ensuring consistent and reproducible performance in subsequent synthetic steps. While many in-class building blocks may be available at similar or higher purities, this defined specification provides a benchmark for quality assurance.

Purity specification
Data to verify
≥95% (supplier spec)
Baseline quality for synthesis consistency.
Verify with independent COA.
Chemical Procurement Quality Control Sourcing

Metabolic Stability from Neopentyl Group

While direct metabolic stability data for this specific compound is not publicly available, the neopentyl (2,2-dimethylpropyl) group is a well-recognized motif in medicinal chemistry for improving metabolic stability. The bulky, quaternary carbon center adjacent to the oxygen atom creates steric hindrance that can shield the ether linkage from oxidative metabolism by cytochrome P450 enzymes. This class-level inference is supported by literature on related compounds where neopentyloxy groups enhance metabolic resistance [1].

Metabolic stability
Class-level inference
Neopentyloxy motif associated with CYP shielding.
May support metabolic stability screening.
Class inference; confirm experimentally.
Drug Metabolism Pharmacokinetics Lead Optimization

2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine: Key Research Applications


Kinase Inhibitor Synthesis with Improved Pharmacokinetics

In the synthesis of novel kinase inhibitors, the high lipophilicity (XLogP3 = 4.2) [1] of this building block makes it ideal for targeting kinases in lipid-rich environments or where improved membrane permeability is required. The 6-iodo group serves as a versatile handle for Suzuki-Miyaura or Sonogashira cross-couplings to introduce diverse aryl or alkynyl pharmacophores, while the 2-chloro group remains available for late-stage functionalization. The bulky neopentyloxy group is expected to enhance metabolic stability , leading to compounds with improved pharmacokinetic profiles.

Regioselective Synthesis of Polysubstituted Pyridines

The presence of three distinct and electronically differentiated substituents (2-Cl, 3-neopentyloxy, 6-I) provides a powerful platform for orthogonal, iterative cross-coupling strategies. The significant steric bulk of the neopentyloxy group [1] can be exploited to enforce high regioselectivity in the first coupling step at the 6-iodo position, minimizing unwanted side reactions at the 2-chloro site. This allows for the controlled, sequential introduction of two different molecular fragments to create highly complex, non-symmetrical pyridine derivatives valuable in medicinal chemistry and materials science.

Lipophilic Ligand and MOF Synthesis

The high computed lipophilicity (XLogP3 = 4.2) [1] of this compound, combined with its dual halogen functionality, makes it a valuable precursor for designing lipophilic ligands. These ligands can be used to create organometallic complexes or metal-organic frameworks (MOFs) with tailored solubility and stability in non-polar environments. The presence of the iodine atom provides a site for metal-catalyzed cross-coupling to attach coordinating groups, while the chlorine atom can be further functionalized to fine-tune the electronic and steric properties of the final ligand.

Bipyridine Ligand Building Blocks

This compound serves as an advanced intermediate for the synthesis of specialized bipyridine ligands. As demonstrated for related 3-substituted 2-chloro-6-iodopyridines, these building blocks can be used in palladium-catalyzed homocoupling reactions to generate 5,5'-dialkyl-6,6'-dichloro-2,2'-bipyridines [1]. These bipyridines are valuable ligands in catalysis and materials chemistry. The unique 3-neopentyloxy group on the target compound would yield a corresponding bipyridine with distinct steric and electronic properties compared to those derived from simpler 3-alkyl or 3-alkoxy precursors.

Application
Selection Property
Validation Focus
Lipophilic kinase inhibitor design
High lipophilicity building block
Permeability and metabolic stability screening
Regioselective polysubstituted pyridine synthesis
Orthogonal reactivity with steric control
Coupling selectivity under steric influence
Lipophilic ligand and MOF precursor design
Dual halogen functionality with high lipophilicity
Solubility and stability in non-polar media
Bipyridine ligand building block synthesis
3-Neopentyloxy-2-chloro-6-iodopyridine scaffold
Homocoupling efficiency and ligand steric/electronic profile

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